molecular formula C9H16NO3- B13894821 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid

2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid

Cat. No.: B13894821
M. Wt: 186.23 g/mol
InChI Key: YYQRDQMYBZUAMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C9H14NO3. It is known for its yellow crystalline powder form and is often used as a highly reactive spin-label . This compound is significant in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves the use of commercially available reagents. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrrolin-1-oxyl with carboxylating agents under controlled conditions . The reaction typically requires a solvent such as chloroform or methanol and is conducted at low temperatures to ensure the stability of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The final product is then purified through crystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various carboxylating agents. The reactions are typically conducted under controlled temperatures and in the presence of solvents like chloroform or methanol .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylamines, esters, and other substituted products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid involves its ability to act as a spin-label. It interacts with molecular targets through its nitroxide group, which can undergo redox reactions. This interaction allows researchers to study the molecular environment and dynamics of the labeled molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,5,5-Tetramethyl-1-oxidopyrrolidine-3-carboxylic acid is unique due to its high reactivity and stability, making it an ideal spin-label for various scientific research applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in different fields .

Properties

Molecular Formula

C9H16NO3-

Molecular Weight

186.23 g/mol

IUPAC Name

2,2,5,5-tetramethyl-1-oxidopyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H16NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h6H,5H2,1-4H3,(H,11,12)/q-1

InChI Key

YYQRDQMYBZUAMT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(N1[O-])(C)C)C(=O)O)C

Origin of Product

United States

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